[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Overview
Description
[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a compound that belongs to the class of imidazopyridines. This compound features an imidazole ring fused with a pyridine moiety, making it a heterocyclic compound with significant biological and chemical properties. Imidazopyridines are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazole derivatives are known to have a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, influencing many cellular pathways .
Biochemical Pathways
Imidazole derivatives can influence many cellular pathways. For instance, some imidazole derivatives have been found to inhibit IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been found to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
For instance, some imidazo[4,5-b]pyridine derivatives have been found to inhibit the activation of certain enzymes such as IKK-ɛ and TBK1 .
Cellular Effects
Some studies suggest that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Preparation Methods
The synthesis of [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the reaction of 3-methylimidazo[4,5-b]pyridine with an ethylamine derivative under controlled temperature and pressure . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum complexes are frequently employed in these reactions to facilitate the formation of the desired product .
Chemical Reactions Analysis
[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding imidazopyridine oxide, while reduction could produce a dihydroimidazopyridine derivative .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development. Additionally, it is used in the study of enzyme inhibition and receptor modulation, contributing to the understanding of biochemical pathways and mechanisms .
Comparison with Similar Compounds
[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine can be compared with other imidazopyridine derivatives, such as imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in the position and nature of substituents. The unique substitution pattern in this compound imparts distinct biological activities and chemical properties. For example, while imidazo[4,5-c]pyridine derivatives might exhibit potent anti-inflammatory effects, this compound could be more effective as an antimicrobial agent .
Similar Compounds
- Imidazo[4,5-c]pyridine
- Imidazo[1,2-a]pyridine
- 2-(pyridin-3-yl)-1H-benzo[d]imidazole
- 3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one
Properties
IUPAC Name |
2-(3-methylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-13-8(4-5-10)12-7-3-2-6-11-9(7)13/h2-3,6H,4-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOBGNCJWFQPNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=CC=C2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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